molecular formula C5H8N2O3S B15216007 trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B15216007
M. Wt: 176.20 g/mol
InChI Key: ZDWQNWWGFIYOOO-QWWZWVQMSA-N
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Description

trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-d]imidazole derivative with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: The unique structure of trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide makes it a valuable building block in synthetic chemistry

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine: The compound’s structural features suggest it could be explored for medicinal applications, particularly in the design of new drugs with specific biological activities. Its potential as an enzyme inhibitor or receptor modulator could be of significant interest.

Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Biotin: An organic heterobicyclic compound with a similar thieno[3,4-d]imidazole core structure.

    Thieno[3,4-d]imidazole derivatives: Various derivatives with different substituents on the core structure.

Uniqueness: What sets trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide apart from similar compounds is the presence of the dioxide functionality, which can significantly alter its chemical reactivity and biological activity. This unique feature may confer distinct advantages in specific applications, such as increased stability or enhanced interaction with biological targets.

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

(3aS,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)/t3-,4-/m1/s1

InChI Key

ZDWQNWWGFIYOOO-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CS1(=O)=O)NC(=O)N2

Canonical SMILES

C1C2C(CS1(=O)=O)NC(=O)N2

Origin of Product

United States

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